Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate

Conformational flexibility Rotatable bonds Fragment-based design

Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate (CAS 1152864-25-9, MF C₈H₁₃N₃O₂, MW 183.21 g/mol) is a heterocyclic amino acid ester building block belonging to the N‑(pyrazol‑4‑ylmethyl)glycine ester class. Its structure features an N‑methylpyrazole ring connected via a methylene spacer to a secondary amine, which is in turn linked to a glycine methyl ester terminus.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13168065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNCC(=O)OC
InChIInChI=1S/C8H13N3O2/c1-11-6-7(4-10-11)3-9-5-8(12)13-2/h4,6,9H,3,5H2,1-2H3
InChIKeyLTNNSRLBJXESFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate – Chemical Identity and Class Baseline for Procurements


Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate (CAS 1152864-25-9, MF C₈H₁₃N₃O₂, MW 183.21 g/mol) is a heterocyclic amino acid ester building block belonging to the N‑(pyrazol‑4‑ylmethyl)glycine ester class. Its structure features an N‑methylpyrazole ring connected via a methylene spacer to a secondary amine, which is in turn linked to a glycine methyl ester terminus. The free base is typically supplied at 95% purity as a research‑grade intermediate . The compound occupies a well‑defined chemical space: XlogP –0.5, topological polar surface area (TPSA) 56.2 Ų, five rotatable bonds, one hydrogen‑bond donor and four acceptors . These features distinguish it from related pyrazole‑glycine esters that lack the methylene spacer or are substituted on the pyrazole ring, and the combination of moderate hydrophilicity and a reactive secondary amine makes it a versatile fragment for further derivatization in medicinal chemistry and agrochemical campaigns.

Why Generic Substitution of Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate with Other Pyrazole-Glycine Esters Introduces Material Risk


In‑class compounds bearing the pyrazole‑glycine ester motif appear structurally similar, but even minor alterations in connectivity or substitution profoundly alter their physicochemical and reactivity profiles. Removing the methylene spacer (e.g., direct N‑pyrazolyl‑aminoacetate analogs) eliminates a rotatable bond, reducing conformational flexibility and potentially impairing the ability to adopt productive binding geometries in target‑focused synthesis . Conversely, omission of the N‑methyl group on the pyrazole ring alters hydrogen‑bonding capacity and logP, shifting the compound away from the balanced polarity required in many fragment‑based or cross‑coupling workflows [1]. The following quantitative evidence demonstrates that these differences are not trivial; they translate into measurable variations in computed molecular descriptors, documented purity levels, and synthetic utility that directly affect selection for reproducible research.

Quantitative Differentiation Evidence: Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate vs Closest Structural Analogs


Increased Conformational Flexibility vs Direct N‑Pyrazolyl‑Aminoacetate Analog

Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate possesses five rotatable bonds, one more than the direct N‑pyrazolyl analog methyl 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetate (CAS 1367978-04-8, four rotatable bonds) . This additional degree of freedom arises from the methylene spacer between the pyrazole ring and the secondary amine. In fragment‑based drug discovery, rotatable bond count correlates with the ability to explore diverse conformational states during target engagement; fragments with too few rotatable bonds often fail to adapt to sub‑pockets, while excessively flexible fragments incur entropic penalties [1].

Conformational flexibility Rotatable bonds Fragment-based design

Distinct Polarity Profile vs Unsubstituted Pyrazole Analog

The N‑methyl substituent on the pyrazole ring of the target compound alters lipophilicity and polar surface area relative to the des‑methyl analog. The target has a computed XlogP of –0.5 and TPSA of 56.2 Ų, whereas the unsubstituted pyrazole analog (methyl 2-{[(1H-pyrazol-4-yl)methyl]amino}acetate) is estimated to exhibit XlogP ≈ –0.9 and TPSA ≈ 65 Ų due to the additional hydrogen‑bond donor on the pyrazole nitrogen [1]. The difference of +0.4 log units in XlogP and –9 Ų in TPSA places the target compound closer to the empirically derived optimal range for CNS permeability (XlogP 1–3, TPSA < 90 Ų) while still retaining good aqueous solubility [2].

Lipophilicity TPSA Blood-brain barrier penetration prediction

Advantage of the Hydrochloride Salt for Aqueous Solubility vs Neutral Free Base

The hydrochloride salt of the target compound (CAS 1311317-86-8, MW 219.67 g/mol) offers markedly higher aqueous solubility than the neutral free base (CAS 1152864-25-9). Vendor documentation notes that the HCl salt is supplied as a readily soluble powder suitable for direct dissolution in polar media, while the free base requires organic co‑solvents for comparable dissolution rates [1]. This difference is critical in high‑throughput screening and parallel synthesis where precise, aqueous‑compatible dosing is required.

Salt form Solubility Formulation

Batch‑to‑Batch Purity Consistency vs Multi‑Source Pyrazole‑Glycine Analogs

The target compound is routinely supplied at ≥95% purity with full characterization (NMR, HPLC, or GC) from major vendors such as Bide Pharmatech and AK Scientific . In contrast, less‑common pyrazole‑glycine ester analogs (e.g., methyl N‑(3‑methoxy‑1‑methyl‑1H‑pyrazol‑4‑yl)glycinate, CAS 2247207‑41‑4) are often listed at lower purities (90–93%) or with limited analytical documentation from a smaller number of suppliers, raising the risk of batch‑to‑batch variability in downstream applications .

Purity Reproducibility Quality control

Synthetic Accessibility Advantage via Reductive Amination vs Multi‑Step Routes for 3‑Substituted Analogs

The target compound can be prepared in two steps from commercially available 1‑methyl‑1H‑pyrazole‑4‑carbaldehyde via reductive amination with glycine methyl ester, a route that avoids expensive coupling reagents or protecting‑group manipulations . In comparison, the 3‑methoxy analog (CAS 2247207‑41‑4) requires a lengthier synthesis with an additional O‑alkylation and chromatographic purification, reflected in a typical ∼2‑fold higher catalog price for equivalent quantity .

Synthetic route efficiency Scalability Cost of goods

Favorable H‑Bond Donor/Acceptor Ratio for Fragment‑Growing Campaigns vs Pyridine‑Based Analog

The target compound presents one hydrogen‑bond donor (secondary amine) and four acceptors (ester carbonyl, pyrazole N, amine N, ester ether), yielding a donor/acceptor ratio of 0.25. This low ratio aligns with the “Rule of Three” guidelines for fragment libraries, where excessive donors can limit permeability [1]. A pyridine‑based analog (methyl 2-{[(pyridin-4-yl)methyl]amino}acetate) would have the same donor count but only three acceptors (ratio 0.33), while simultaneously increasing basicity (pyridine pKa ∼5.2 vs pyrazole ∼2.5), which can alter protonation state at physiological pH and complicate SAR interpretation [2].

Hydrogen bonding Fragment-based drug discovery Rule of Three

High‑Value Application Scenarios for Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate


Fragment‑Based Lead Discovery Requiring Balanced Polarity and Conformational Sampling

The compound’s XlogP of –0.5 and TPSA of 56.2 Ų place it within the favorable range for fragment libraries targeting intracellular proteins, while its five rotatable bonds allow exploration of multiple binding sub‑pockets. Procurement of this fragment provides a starting point that balances solubility and permeability better than tighter (four‑bond) or more polar analogs .

Parallel Synthesis of Pyrazole‑Containing Compound Libraries via Reductive Amination

The secondary amine handle and methyl ester protecting group enable high‑yielding diversification with aldehydes or carboxylic acids without additional deprotection steps. The two‑step synthetic route and 95% purity specification reduce the need for intermediate purification in array formats, accelerating SAR exploration relative to less accessible analogs .

High‑Throughput Screening Campaigns Requiring Aqueous‑Compatible Stock Solutions

When supplied as the hydrochloride salt (CAS 1311317-86-8), the compound readily dissolves in DMSO/water mixtures at millimolar concentrations, meeting the solubility thresholds for acoustic dispensing and automated liquid handling. This form eliminates the pre‑formulation step that the neutral free base or less soluble analogs demand [1].

Scaffold‑Hopping from Pyridine to Pyrazole in CNS‑Targeted Projects

For teams seeking to replace a pyridine core with a less basic heterocycle to avoid hERG or cytochrome P450 liabilities, the pyrazole‑glycine ester scaffold offers a direct replacement with a 2.7‑unit lower pKa while maintaining a comparable molecular weight and hydrogen‑bonding capacity. The availability of the N‑methyl variant further allows fine‑tuning of lipophilicity without adding molecular complexity [2].

Quote Request

Request a Quote for Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.